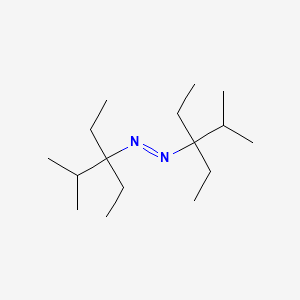![molecular formula C21H26O2 B14635050 1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 56117-26-1](/img/structure/B14635050.png)
1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound characterized by its biphenyl structure with a heptyloxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves the reaction of 4-bromo-1-heptyloxybenzene with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The resulting biphenyl intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethanoic acid.
Reduction: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: 1-[4’-(Alkoxy)[1,1’-biphenyl]-4-yl]ethan-1-one.
Scientific Research Applications
1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4’-(Heptyloxy)-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an ethanone group.
1-[4-(Heptyloxy)phenyl]ethan-1-one: Similar structure but lacks the biphenyl moiety.
Uniqueness: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its combination of a heptyloxy group and a biphenyl structure with an ethanone moiety
Properties
CAS No. |
56117-26-1 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[4-(4-heptoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C21H26O2/c1-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(9-11-19)17(2)22/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
UDYYIRJQSOSZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


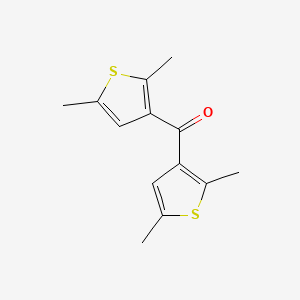
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
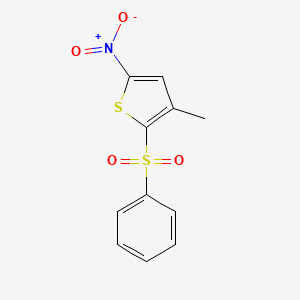

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
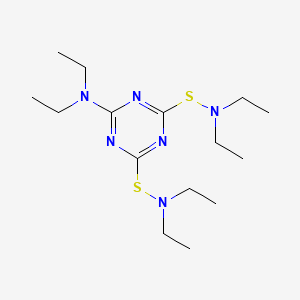
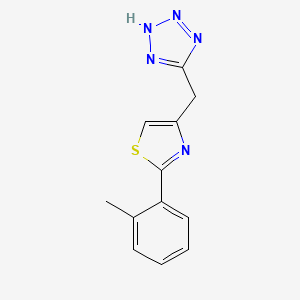

![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
